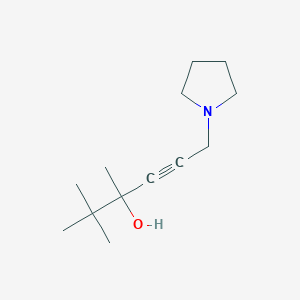
2,2,3-trimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3-trimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol, also known as TTHA, is a compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
2,2,3-trimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been found to modulate the activity of various cellular signaling pathways, including the mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has been found to inhibit the activity of mTOR, which is a key regulator of protein synthesis and degradation. Additionally, this compound has been found to inhibit the activity of NF-κB, which is a key regulator of inflammation. Furthermore, this compound has been found to activate the activity of the MAPK pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of inflammation, and the modulation of neurotransmitter release. This compound has been found to inhibit cell proliferation in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Furthermore, this compound has been found to inhibit inflammation in various cell types, including macrophages and microglia. Finally, this compound has been found to modulate neurotransmitter release, particularly the release of glutamate, which is a key neurotransmitter involved in the regulation of neuronal activity.
实验室实验的优点和局限性
2,2,3-trimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has several advantages for lab experiments, including its unique fluorescent properties, its ability to modulate cellular signaling pathways, and its potential therapeutic applications. However, this compound also has limitations, including its limited solubility in aqueous solutions, its potential toxicity, and its potential off-target effects.
未来方向
There are several future directions for research on 2,2,3-trimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol, including the development of new this compound derivatives with improved solubility and reduced toxicity, the identification of new cellular signaling pathways modulated by this compound, and the further investigation of this compound's potential therapeutic applications. Additionally, this compound could be used as a tool for studying the role of cellular signaling pathways in various disease states, including cancer, inflammation, and neurological disorders. Finally, this compound could be used as a biosensor for detecting specific biomolecules in various biological samples, including blood, urine, and cerebrospinal fluid.
Conclusion
In conclusion, this compound is a unique compound that has gained significant attention in scientific research due to its potential therapeutic applications, its ability to modulate cellular signaling pathways, and its unique fluorescent properties. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. While this compound has several advantages for lab experiments, it also has limitations, including its limited solubility in aqueous solutions, its potential toxicity, and its potential off-target effects. There are several future directions for research on this compound, including the development of new this compound derivatives with improved solubility and reduced toxicity, the identification of new cellular signaling pathways modulated by this compound, and the further investigation of this compound's potential therapeutic applications.
合成方法
2,2,3-trimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been synthesized using various methods, including the Sonogashira coupling reaction, the Suzuki-Miyaura cross-coupling reaction, and the Pd-catalyzed coupling reaction. The Sonogashira coupling reaction involves the reaction between 2,2,3-trimethyl-4-pentyn-3-one and 1-bromo-1-pyrrolidin-1-ylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction between 2,2,3-trimethyl-4-pentyn-3-one and 1-bromo-1-pyrrolidin-1-ylboronic acid in the presence of a palladium catalyst and a base. The Pd-catalyzed coupling reaction involves the reaction between 2,2,3-trimethyl-4-pentyn-3-one and 1-bromo-1-pyrrolidin-1-ylacetylene in the presence of a palladium catalyst and a base.
科学研究应用
2,2,3-trimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been used in various scientific research studies, including its application in the development of new drugs, as a tool for studying cellular signaling pathways, and as a biosensor for detecting specific biomolecules. This compound has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. Additionally, this compound has been used as a tool for studying cellular signaling pathways, particularly those involved in the regulation of protein synthesis and degradation. Furthermore, this compound has been used as a biosensor for detecting specific biomolecules, such as glucose and glutamate, due to its unique fluorescent properties.
属性
IUPAC Name |
2,2,3-trimethyl-6-pyrrolidin-1-ylhex-4-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-12(2,3)13(4,15)8-7-11-14-9-5-6-10-14/h15H,5-6,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRWQQOLYYCQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C#CCN1CCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-tert-butylphenyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5024139.png)
![4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5024143.png)
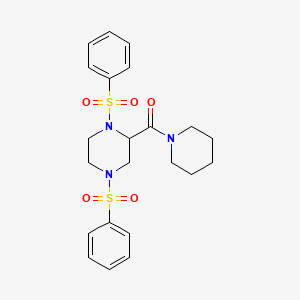

![2-(4-isopropylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5024165.png)
![3-(1-naphthyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024170.png)
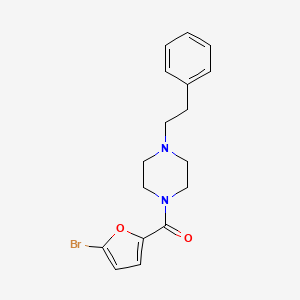
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024180.png)
![3-{1-[(5-fluoro-2-methylphenyl)sulfonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5024191.png)
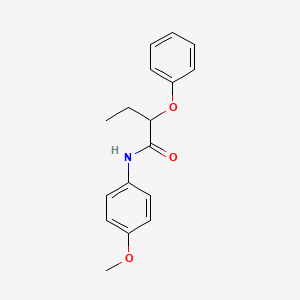
![N-(2,6-difluorophenyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]-1-piperidinecarboxamide](/img/structure/B5024208.png)
![4-allyl-2-methoxy-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5024216.png)
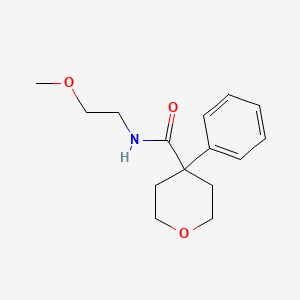
![2-bromo-6-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B5024224.png)